4-Bromo-2-ethylbenzo[d]oxazole
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Overview
Description
4-Bromo-2-ethylbenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of a bromine atom and an ethyl group on the benzene ring of the oxazole makes this compound a unique compound with distinct chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-ethylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate brominated precursors. One common method includes the reaction of 2-aminophenol with 4-bromoacetophenone under acidic conditions to form the desired oxazole ring . The reaction is usually carried out in the presence of a catalyst such as zinc bromide (ZnBr2) and under reflux conditions in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole derivatives with different oxidation states.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can have different functional groups replacing the bromine atom or modifying the oxazole ring .
Scientific Research Applications
4-Bromo-2-ethylbenzo[d]oxazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-2-ethylbenzo[d]oxazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets are still under investigation, and further research is needed to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-ethylbenzo[d]oxazole
- 4-Bromo-2-methylbenzo[d]oxazole
- 4-Bromo-2-phenylbenzo[d]oxazole
Uniqueness
4-Bromo-2-ethylbenzo[d]oxazole is unique due to the specific positioning of the bromine atom and the ethyl group on the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8BrNO |
---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
4-bromo-2-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO/c1-2-8-11-9-6(10)4-3-5-7(9)12-8/h3-5H,2H2,1H3 |
InChI Key |
ANBDVSBSWBKYIA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(O1)C=CC=C2Br |
Origin of Product |
United States |
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